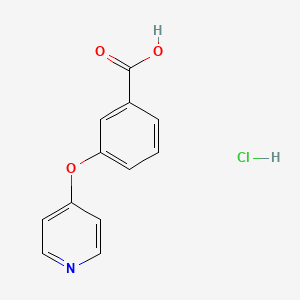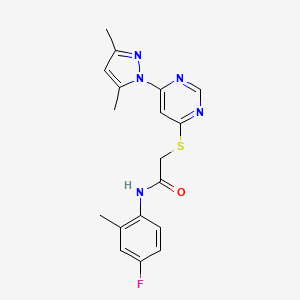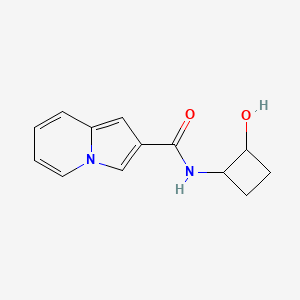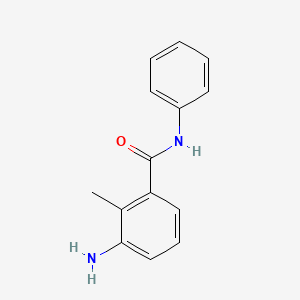
3-(Pyridin-4-yloxy)benzoic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-(Pyridin-4-yloxy)benzoic acid hydrochloride” is a chemical compound with the CAS Number: 328546-70-9 . It has a molecular weight of 251.67 and its IUPAC name is 3-(4-pyridinyloxy)benzoic acid hydrochloride . The compound is typically stored at room temperature .
Molecular Structure Analysis
The InChI code for “3-(Pyridin-4-yloxy)benzoic acid hydrochloride” is 1S/C12H9NO3.ClH/c14-12(15)9-2-1-3-11(8-9)16-10-4-6-13-7-5-10;/h1-8H,(H,14,15);1H . This code provides a detailed description of the compound’s molecular structure.Physical And Chemical Properties Analysis
“3-(Pyridin-4-yloxy)benzoic acid hydrochloride” is a powder with a melting point of 303-305°C .Scientific Research Applications
Coordination Polymers and Photophysical Properties
Compounds related to 3-(Pyridin-4-yloxy)benzoic acid hydrochloride have been utilized in the synthesis of lanthanide-based coordination polymers. These compounds exhibit interesting photophysical properties, including luminescence. For instance, aromatic carboxylic acids derivatives have been used to support a series of lanthanide coordination compounds, which have been characterized for their spectroscopic and photophysical properties, demonstrating efficient light-harvesting capabilities and notable luminescence efficiencies (Sivakumar et al., 2011).
Supramolecular Liquid Crystals
Research has also focused on the formation of supramolecular liquid crystals through hydrogen-bonding interactions between non-mesomorphic compounds and derivatives of benzoic acids. These studies explore the effects of lateral substitution and the role of pyridine-based derivatives in inducing and stabilizing liquid crystal phases, revealing insights into the molecular arrangements and mesophase behavior of these systems (Naoum et al., 2010).
Metal-Organic Frameworks and Magnetic Properties
Furthermore, reactions of pyridinyl-benzoic acids with lanthanide nitrates have led to the creation of new coordination polymers with unique structural architectures. These materials have been analyzed for their crystal structures, fluorescent emission, and magnetic properties, underscoring the versatility of these compounds in constructing multifunctional materials (Hou et al., 2013).
Molecular Salts and Hydrogen Bonding
Additionally, the study of molecular salts derived from hydroxybenzoic acids and aminopyridines has provided valuable information on synthon competition and cooperation. These investigations have helped to understand the interplay between different functional groups and the resulting hydrogen bond synthons, offering insights into crystal engineering and design principles (Sarma et al., 2009).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
3-pyridin-4-yloxybenzoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO3.ClH/c14-12(15)9-2-1-3-11(8-9)16-10-4-6-13-7-5-10;/h1-8H,(H,14,15);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTNHUWABAPYTCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC=NC=C2)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Pyridin-4-yloxy)benzoic acid hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,4-dimethoxyphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2804253.png)



![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2804260.png)
![2-Chloro-1-[4-(3-ethyloxetan-3-yl)piperazin-1-yl]propan-1-one](/img/structure/B2804261.png)
![3-[5-oxo-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-(2-phenylethyl)propanamide](/img/structure/B2804262.png)
![N-(4-chlorobenzo[d]thiazol-7-yl)-4-(N,N-diisobutylsulfamoyl)benzamide](/img/structure/B2804265.png)
![N-[4-(2-benzoyl-1,1-dioxido-4H-1,4-benzothiazin-4-yl)phenyl]-2-furamide](/img/structure/B2804266.png)
![N-[(1-benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]-4-fluorobenzamide](/img/structure/B2804267.png)



![Methyl 4-[(2,6-dichlorophenoxy)methyl]benzoate](/img/structure/B2804276.png)